1-Phenylicosan-3-one
Description
Its molecular formula is inferred as C26H42O, with a molecular weight of 370.62 g/mol. However, specific data on its synthesis, reactivity, or applications are absent in the provided evidence, necessitating comparisons with structurally analogous compounds (e.g., shorter-chain phenyl ketones) .
Properties
CAS No. |
5467-44-7 |
|---|---|
Molecular Formula |
C26H44O |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1-phenylicosan-3-one |
InChI |
InChI=1S/C26H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(27)24-23-25-20-17-16-18-21-25/h16-18,20-21H,2-15,19,22-24H2,1H3 |
InChI Key |
QQYXTWHIJNQMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylicosan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of icosane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylicosan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of icosanoic acid.
Reduction: Formation of 1-phenylicosanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-Phenylicosan-3-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-phenylicosan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Phenylicosan-3-one with structurally related phenyl-substituted ketones, leveraging data from safety sheets, chemical databases, and inferred properties:
Table 1: Structural and Functional Comparison of Phenyl Ketones
Key Comparative Analysis
Chain Length and Hydrophobicity: this compound’s 20-carbon chain confers significantly higher hydrophobicity compared to 1-Phenyltetradecan-1-one (14 carbons) . This property may enhance its utility in lipid-based drug delivery systems or surfactants. Shorter-chain analogs (e.g., C10–C14) exhibit better solubility in polar solvents, whereas longer chains (e.g., C20) likely require nonpolar solvents for dissolution.
Cyclic vs. Linear analogs (e.g., this compound) lack this rigidity but offer flexibility for interactions with lipid bilayers or polymeric matrices.
Functional Group Positioning :
- Ketone placement influences reactivity. For example, 1-Phenyltetradecan-1-one (ketone at C1) may undergo nucleophilic attacks more readily than this compound (ketone at C3) due to steric hindrance in the latter .
- Conjugated systems (e.g., 1-(Furan-3-yl)-4-methylpent-3-en-1-one) exhibit unique electronic properties, enabling applications in photochemistry or catalysis .
Research Findings and Limitations
- Synthesis Challenges : Long-chain phenyl ketones like this compound are synthetically demanding due to poor yields in Friedel-Crafts acylations or Grignard reactions for extended alkyl chains.
- Biological Activity: Cyclic analogs (e.g., 1-Phenyl-3-piperidinone) show promise in drug development, but this compound’s bioactivity remains unexplored .
- Thermal Stability : Longer chains may degrade at lower temperatures than cyclic structures, limiting high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
